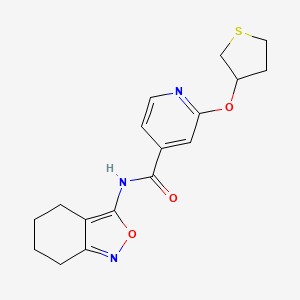
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C17H20N2O3S with a molecular weight of approximately 320.42 g/mol. The structure includes a benzoxazole moiety and a pyridine carboxamide, which are known for their diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds typically range from 250 to 7.81 µg/mL.
Anticancer Potential
Studies have demonstrated that related benzoxazole derivatives possess anticancer properties. For example, certain benzoxazole compounds have been reported to suppress tumor growth in xenograft models . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways critical for tumor progression.
Neuroprotective Effects
There is emerging evidence suggesting that this class of compounds may provide neuroprotective effects. In particular, compounds with similar structures have been investigated for their ability to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a role in necroptosis and neuroinflammation . In mouse models of multiple sclerosis, these compounds have shown promise in attenuating disease progression .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzoxazole derivatives, this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a potent activity with MIC values comparable to standard antibiotics .
Study 2: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer potential of this compound on ovarian cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell survival pathways.
- Induction of Apoptosis : Many benzoxazole derivatives trigger apoptotic pathways in cancer cells.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to the antimicrobial effects.
Propiedades
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(19-17-13-3-1-2-4-14(13)20-23-17)11-5-7-18-15(9-11)22-12-6-8-24-10-12/h5,7,9,12H,1-4,6,8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGVKBTACPEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













